molecular formula C36H35NO11S3 B11037327 tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11037327
M. Wt: 753.9 g/mol
InChI Key: RINHUYJPDWCWMJ-OBGWFSINSA-N
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Description

  • Reagents: 1,3-dithiol-2-one, sulfur
  • Conditions: Stirring at room temperature for 12 hours
  • Step 3: Addition of Ethoxy and Methoxyphenylprop-2-enoyl Groups

    • Reagents: Ethanol, 4-methoxybenzaldehyde, propionic acid
    • Conditions: Reflux at 80°C for 6 hours
  • Industrial Production Methods

    Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to ensure consistent production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the ethoxy and methoxyphenylprop-2-enoyl groups.

    • Step 1: Preparation of Quinoline Core

      • Reagents: Aniline, acetic acid, formaldehyde
      • Conditions: Reflux at 100°C for 4 hours

    Chemical Reactions Analysis

    Types of Reactions

    Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

      Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium, room temperature

      Reduction: Sodium borohydride in ethanol, room temperature

      Substitution: Sodium methoxide in methanol, reflux at 60°C

    Major Products Formed

      Oxidation: Formation of carboxylic acids and ketones

      Reduction: Formation of alcohols and alkanes

      Substitution: Formation of ethers and esters

    Scientific Research Applications

    Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

      Chemistry: Used as a model compound for studying spiro and dithiole chemistry.

      Biology: Investigated for its potential as an enzyme inhibitor.

      Medicine: Explored for its anti-inflammatory and anticancer properties.

      Industry: Potential use as a precursor for the synthesis of advanced materials.

    Mechanism of Action

    The mechanism of action of tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • **Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
    • **Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

    Uniqueness

    The unique combination of functional groups in tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate gives it distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

    Properties

    Molecular Formula

    C36H35NO11S3

    Molecular Weight

    753.9 g/mol

    IUPAC Name

    tetramethyl 7'-ethoxy-6'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

    InChI

    InChI=1S/C36H35NO11S3/c1-9-48-22-12-10-11-21-24-30(35(2,3)37(26(21)22)23(38)18-15-19-13-16-20(43-4)17-14-19)49-27(32(40)45-6)25(31(39)44-5)36(24)50-28(33(41)46-7)29(51-36)34(42)47-8/h10-18H,9H2,1-8H3/b18-15+

    InChI Key

    RINHUYJPDWCWMJ-OBGWFSINSA-N

    Isomeric SMILES

    CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C5=CC=C(C=C5)OC

    Canonical SMILES

    CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC5=CC=C(C=C5)OC

    Origin of Product

    United States

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